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Compound of Interest

Compound Name: XL-126

cat. No.: 812382674

LRRK2 activity is implicated in several cellular processes, and its aberrant kinase activity is a
focal point for therapeutic intervention. Two primary strategies have emerged to counteract
hyperactive LRRK2: direct kinase inhibition and targeted protein degradation.

» Kinase Inhibitors: These small molecules typically function by competing with ATP to block
the kinase's phosphotransferase activity. They are often categorized as Type | or Type Il
inhibitors based on their binding mode to the kinase domain.

o PROTAC Degraders: This newer modality utilizes the cell's own ubiquitin-proteasome system
to eliminate the target protein entirely, rather than just inhibiting its enzymatic function. A
PROTAC molecule consists of a ligand that binds to the target protein (LRRK2), a linker, and
a ligand for an E3 ubiquitin ligase.

This guide will compare XL01126, a PROTAC degrader, with several notable LRRK2 kinase
inhibitors: DNL201, GNE-7915, and Rebastinib.

Comparative Performance Data

The following tables summarize the quantitative data for XL01126 and other selected LRRK2
inhibitors, providing a basis for objective comparison of their performance.

Table 1: In Vitro Potency and Efficacy
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Mechanism ]
Compound . Target IC50/DC50 Dmax Cell Line
of Action
PROTAC DC50: 32
XL01126 WT LRRK2 82%[2] MEFs
Degrader nM[1]
G2019S DC50: 14
90%[2] MEFs
LRRK2 nM[1]
Human DC50 (24h):
- PBMCs
LRRK2 17 nM
Type | Kinase IC50: 9 nM[3]
GNE-7915 o LRRK2 N/A -
Inhibitor [4]
Type | Kinase
DNL201 o LRRK2 - N/A -
Inhibitor
Type Il
. ).,p IC50: 192
Rebastinib Kinase WT LRRK2 N/A -
. nM[5]
Inhibitor
G2019S IC50: 737
N/A -
LRRK2 nM[5]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Dmax: Maximum degradation. MEFs: Mouse Embryonic Fibroblasts. PBMCs: Peripheral Blood
Mononuclear Cells. N/A: Not Applicable.

Table 2: Selectivity and Other Properties
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Kinase Oral
Compound o BBB Penetrant . o Key Features
Selectivity Bioavailability
) Fast and potent
Selective for _
degradation;
LRRK2
) ) forms a
degradation. Yes (F=15% in _
XL01126 Yes[2][7] ] cooperative
LRRK1 and other mice)[2][7]
) ternary complex
related proteins .
with VHL and
unaffected.[6]
LRRK2.[2][7]
Highly selective;
only TTK showed .
Good oral Potent, brain-
>50% inhibition _
GNE-7915 Yes[3][4] exposure in rats. penetrant
out of 187 N
_ [4] inhibitor.[3][4]
kinases at 0.1
WM. [3]
Well-tolerated in
Phase 1/1b
clinical trials;
demonstrates
_ target
DNL201 Selective Yes[8][9][10] -
engagement and
lysosomal
biomarker
modulation.[8][9]
[10]
Not selective for o
o Type Il inhibitor
LRRKZ2; inhibits ]
that binds to the
o other ) )
Rebastinib - - inactive

serine/threonine
and tyrosine

kinases.[5]

conformation of
LRRK2.[11]

BBB: Blood-Brain Barrier. F: Bioavailability.
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Signaling Pathways and Experimental Workflows

Visualizing the LRRK2 signaling pathway and the experimental workflows used to assess these
compounds is crucial for a comprehensive understanding.
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Caption: LRRK2 signaling pathway and points of therapeutic intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Introduction to LRRK2 Inhibition Strategies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382674#comparing-xI-126-to-other-Irrk2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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